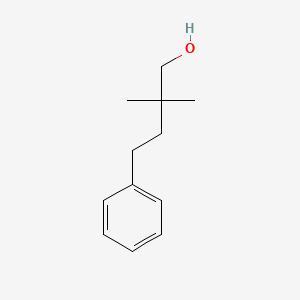

2,2-Dimethyl-4-phenylbutan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2,2-dimethyl-4-phenylbutan-1-ol |

InChI |

InChI=1S/C12H18O/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 |

InChI Key |

CVZHOLRERXMXAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-4-phenylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,2-Dimethyl-4-phenylbutan-1-ol. Due to a notable lack of experimentally determined data in peer-reviewed literature, this document primarily presents computed theoretical values for its physicochemical properties. A proposed synthetic route, based on established chemical principles for the synthesis of primary alcohols, is detailed along with a conceptual experimental workflow. This guide also highlights the current gap in knowledge regarding the biological activity and potential signaling pathways associated with this compound, identifying an opportunity for novel research in the fields of medicinal chemistry and pharmacology.

Chemical Properties

Currently, there is a significant scarcity of experimentally verified data for the physical and chemical properties of this compound. The following table summarizes the computed data available from comprehensive chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 15732-85-1 | PubChem[1] |

| Molecular Formula | C₁₂H₁₈O | PubChem[1] |

| Molecular Weight | 178.27 g/mol | PubChem[1] |

| XLogP3 | 3.0 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 178.135765193 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 134 | PubChem[1] |

Note: The data presented above are computationally derived and have not been experimentally confirmed.

Experimental Protocols

As of the date of this document, no specific experimental protocols for the synthesis of this compound have been published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on the well-established reduction of carboxylic acids to primary alcohols.[2][3][4]

Proposed Synthesis of this compound

The proposed synthesis involves the reduction of 2,2-dimethyl-4-phenylbutanoic acid using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Reaction Scheme:

Detailed Methodology:

-

Preparation of the Reaction Flask: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Addition of Reducing Agent: A calculated amount of Lithium Aluminum Hydride (LiAlH₄) is suspended in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) within the reaction flask under an inert atmosphere.

-

Addition of Carboxylic Acid: 2,2-dimethyl-4-phenylbutanoic acid, dissolved in the same anhydrous ether solvent, is added dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: The reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the carboxylic acid.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a mild acid (e.g., 10% sulfuric acid) to neutralize the excess LiAlH₄ and hydrolyze the aluminum salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are then washed with brine.

-

Drying and Concentration: The organic solution is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Information Availability

The following diagram illustrates the current state of available information for this compound.

References

Structure Elucidation of 2,2-Dimethyl-4-phenylbutan-1-ol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of phenylbutanol derivatives. Due to the limited availability of experimental data for 2,2-Dimethyl-4-phenylbutan-1-ol, this document utilizes its structural isomer, 2-Methyl-4-phenyl-2-butanol, as a practical case study to demonstrate the principles of spectroscopic analysis and structural verification. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, tabulated spectral data, and workflow visualizations to aid in the characterization of novel compounds.

Introduction

This compound is a primary alcohol with the molecular formula C₁₂H₁₈O.[1] While its basic chemical properties can be computationally predicted, a thorough structure elucidation relies on empirical spectroscopic data. A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of published experimental data for this specific isomer.

In contrast, the structural isomer 2-Methyl-4-phenyl-2-butanol (C₁₁H₁₆O), a tertiary alcohol, is a well-characterized compound with readily available spectroscopic and synthesis data.[2][3][4][5][6] Therefore, this guide will employ 2-Methyl-4-phenyl-2-butanol as a surrogate to illustrate the systematic process of structure elucidation. The principles and techniques described herein are directly applicable to the characterization of this compound, should experimental data become available.

The elucidation of a chemical structure is a cornerstone of chemical and pharmaceutical research, providing the foundational information required for understanding a molecule's reactivity, biological activity, and potential applications. This process typically involves a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties for both this compound and the case study compound, 2-Methyl-4-phenyl-2-butanol, are presented below. Note that the properties for this compound are computed, while those for 2-Methyl-4-phenyl-2-butanol are experimentally determined where available.

| Property | This compound | 2-Methyl-4-phenyl-2-butanol |

| Molecular Formula | C₁₂H₁₈O[1] | C₁₁H₁₆O[4] |

| Molecular Weight | 178.27 g/mol [1] | 164.24 g/mol [4] |

| IUPAC Name | This compound[1] | 2-methyl-4-phenylbutan-2-ol[4] |

| Melting Point | Not Available | 29-33 °C[6][7] |

| Boiling Point | Not Available | 144 °C at 85 mm Hg[6] |

| Density | Not Available | 0.966 g/mL at 25 °C[6] |

Spectroscopic Data for Structure Elucidation (Case Study: 2-Methyl-4-phenyl-2-butanol)

The following sections detail the spectroscopic data for 2-Methyl-4-phenyl-2-butanol and interpret this data to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.34-7.20 | multiplet | 5H | Aromatic protons (C₆H₅) |

| 2.71-2.67 | multiplet | 2H | -CH₂-Ph |

| 1.78-1.74 | multiplet | 2H | -CH₂-C(OH)(CH₃)₂ |

| 1.27 | singlet | 6H | -C(OH)(CH₃)₂ |

Table of ¹H NMR data for 2-Methyl-4-phenyl-2-butanol.[2]

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 142.4 | Aromatic C (quaternary) |

| 128.4 | Aromatic CH |

| 128.3 | Aromatic CH |

| 125.7 | Aromatic CH |

| 70.8 | -C(OH)(CH₃)₂ |

| 48.9 | -CH₂-C(OH)(CH₃)₂ |

| 30.1 | -CH₂-Ph |

| 29.2 | -C(OH)(CH₃)₂ |

Table of predicted ¹³C NMR data for 2-Methyl-4-phenyl-2-butanol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2970-2850 | C-H stretch (aliphatic) |

| ~1600, 1495, 1450 | C=C stretch (aromatic ring) |

| ~1150 | C-O stretch (tertiary alcohol) |

Table of characteristic IR absorption bands for 2-Methyl-4-phenyl-2-butanol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| 164 | Molecular ion [M]⁺ |

| 149 | [M - CH₃]⁺ |

| 105 | [C₈H₉]⁺ (benzyl cation derivative) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 59 | [C₃H₇O]⁺ |

Table of key mass spectrometry fragmentation peaks for 2-Methyl-4-phenyl-2-butanol.[4]

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2-Methyl-4-phenyl-2-butanol.

Synthesis of 2-Methyl-4-phenyl-2-butanol via Grignard Reaction

This protocol describes the synthesis of 2-Methyl-4-phenyl-2-butanol from benzylacetone and methylmagnesium chloride.[6]

Materials:

-

Benzylacetone

-

Methylmagnesium chloride (3.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzylacetone in anhydrous THF at 0 °C under an inert atmosphere, add a 3.0 M solution of methylmagnesium chloride in THF dropwise.

-

Stir the reaction mixture at 0 °C for 10 minutes.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-Methyl-4-phenyl-2-butanol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-Methyl-4-phenyl-2-butanol.

Caption: A flowchart of the synthesis and purification process.

Phenylpropanoid Biosynthesis Pathway

Phenylbutanol derivatives are structurally related to phenylpropanoids, a large class of plant secondary metabolites.[1][8][9][10][11] The phenylpropanoid pathway is responsible for the biosynthesis of a wide variety of compounds with diverse biological activities. The diagram below provides a simplified overview of this pathway.

Caption: A simplified diagram of the phenylpropanoid pathway.

Potential Biological Activities

While specific biological activities for this compound are not documented, compounds within the broader class of phenylpropanoids and their derivatives are known to exhibit a wide range of biological effects. These include antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[11] The structural motifs present in phenylbutanols could potentially interact with various biological targets, making them interesting candidates for further investigation in drug discovery and development.

Conclusion

The structure elucidation of a novel chemical entity is a systematic process that relies on the synergistic application of various spectroscopic techniques. Although experimental data for this compound is not currently available, this guide has demonstrated the principles of structure elucidation using the well-characterized isomer, 2-Methyl-4-phenyl-2-butanol, as a case study. The methodologies and interpretation strategies outlined herein provide a robust framework for the characterization of this and other related phenylbutanol derivatives. Further research is warranted to synthesize and characterize this compound to fully understand its chemical and biological properties.

References

- 1. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

- 3. 2-METHYL-4-PHENYL-2-BUTANOL(103-05-9) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-METHYL-4-PHENYL-2-BUTANOL(103-05-9) IR Spectrum [chemicalbook.com]

- 6. 2-METHYL-4-PHENYL-2-BUTANOL | 103-05-9 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 10. INVESTIGATING THE ROLES OF PHENYLPROPANOID PATHWAY IN PLANT DEFENSE AGAINST PATHOGEN ATTACK [harvest.usask.ca]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isomers and IUPAC Nomenclature of C12H18O Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the molecular formula C12H18O, with a specific focus on its alcohol functionalities. The inherent structural diversity of this formula, indicating a degree of unsaturation of four, allows for a vast number of potential isomers, including aromatic, cyclic, and unsaturated aliphatic alcohols. This document details the IUPAC nomenclature for representative isomers, presents available physicochemical data, outlines a systematic experimental protocol for structure elucidation, and provides a logical workflow for the identification and naming of an unknown C12H18O alcohol.

Structural Diversity and IUPAC Nomenclature of C12H18O Alcohols

The molecular formula C12H18O encompasses a wide array of structural isomers. The degree of unsaturation suggests the presence of rings, double bonds, or a combination thereof. A prominent and biologically significant isomer is the intravenous anesthetic agent, Propofol.[1] Below is a classification of potential C12H18O alcohol isomers with their corresponding IUPAC names.

1.1. Phenolic Isomers

Phenols are a class of aromatic compounds where a hydroxyl group is directly bonded to a benzene ring.[2] Propofol is the most well-known phenolic isomer of C12H18O.

-

2,6-diisopropylphenol (Propofol): This is a widely used intravenous anesthetic.[1] Its structure features a phenol ring with two isopropyl groups at positions 2 and 6.

-

Other Isomeric Phenols: Numerous other isomers exist by varying the nature and position of the six carbons of the alkyl substituents on the phenol ring. Examples include isomers with hexyl, butyl, and ethyl/methyl combinations.

1.2. Aromatic (Non-Phenolic) Isomers

In these isomers, the hydroxyl group is not directly attached to the aromatic ring but to a side chain.

-

Phenyl-substituted Alcohols: These would involve a phenyl group and a six-carbon alcohol side chain, or various other combinations of alkyl-substituted phenyl groups and shorter alcohol side chains. An example could be 1-phenylhexan-1-ol, although this specific example does not fit the molecular formula. A correct example would be more complex, such as 4-(tert-butyl)-2,6-dimethylphenol.

1.3. Unsaturated Aliphatic and Cyclic Alcohols

The high degree of unsaturation allows for numerous aliphatic and cyclic structures containing double or triple bonds.

-

Dodecenols and Dodecadienols: These would be alcohols with a twelve-carbon chain containing one or more double or triple bonds. For instance, a hypothetical structure could be dodeca-2,4,6,8-tetraen-1-ol.

-

Cyclic Alcohols: These isomers would contain one or more rings. Examples could include derivatives of cyclohexanol or cyclooctanol with various unsaturated side chains.

Due to the vast number of possible isomers, a comprehensive listing is beyond the scope of this guide. The subsequent sections will focus on the systematic approach to identifying and naming an unknown C12H18O alcohol.

Physicochemical Data of Representative C12H18O Isomers

The physical properties of C12H18O isomers vary significantly with their molecular structure, particularly the degree of branching, the position of the hydroxyl group, and the presence of aromaticity.[2][3] Hydrogen bonding due to the hydroxyl group generally leads to higher boiling points compared to non-alcoholic isomers of similar molecular weight.[2]

| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 2,6-diisopropylphenol (Propofol) | C12H18O | 178.27 | 256 | 18 | 0.955 |

| Monodeuterated propofol | C12H17DO | 179.28 | N/A | N/A | N/A |

| Trideuterated propofol | C12H15D3O | 181.29 | N/A | N/A | N/A |

Experimental Protocol for the Identification and IUPAC Nomenclature of a C12H18O Alcohol

The definitive identification of an unknown C12H18O alcohol requires a multi-step analytical approach combining physical characterization and spectroscopic analysis.

3.1. Preliminary Analysis and Physical Characterization

-

Determination of Physical State and Purity: Observe the physical state (liquid or solid) and color of the sample at room temperature. Assess purity using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Boiling Point/Melting Point Determination:

-

For liquid samples, determine the boiling point using distillation.[7]

-

For solid samples, determine the melting point. A sharp melting point range suggests a pure compound.

-

3.2. Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

-

Objective: To identify the presence of the hydroxyl functional group.

-

Procedure:

-

Prepare the sample (neat for liquids, KBr pellet or Nujol mull for solids).

-

Acquire the IR spectrum.

-

Interpretation: Look for a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. The presence of sharp peaks around 1700 cm⁻¹ would suggest a carbonyl group, indicating the compound is not solely an alcohol.[8] Peaks slightly above 3000 cm⁻¹ can indicate C-H stretching from an aromatic ring or alkene.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Interpretation:

-

Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Protons on a carbon attached to the hydroxyl group typically appear between 3.3 and 4.0 ppm. Aromatic protons are found between 6.0 and 8.5 ppm. The hydroxyl proton itself can appear over a wide range and is often a broad singlet.

-

Integration: The area under each peak is proportional to the number of protons giving rise to that signal.

-

Splitting (Multiplicity): The splitting pattern of a signal reveals the number of neighboring protons.

-

-

-

¹³C NMR Spectroscopy (with DEPT):

-

Sample Preparation: As with ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum, along with DEPT-90 and DEPT-135 spectra.

-

Interpretation:

-

Chemical Shift (δ): The number of signals indicates the number of unique carbon environments. Carbons bonded to the hydroxyl group typically resonate between 50 and 80 ppm. Aromatic carbons appear between 100 and 170 ppm.

-

DEPT-90: This experiment shows only CH (methine) carbons.

-

DEPT-135: This experiment shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons are absent. This information is crucial for piecing together the molecular structure.

-

-

3.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Procedure: Introduce the sample into the mass spectrometer.

-

Interpretation: The molecular ion peak (M⁺) will confirm the molecular weight of 178.27 g/mol for C12H18O. The fragmentation pattern can provide clues about the structure, such as the loss of water (M-18) from an alcohol or characteristic fragments from the cleavage of side chains.

3.4. Structure Elucidation and IUPAC Name Assignment

-

Determine the Degree of Unsaturation: For C12H18O, the degree of unsaturation is 4, indicating rings and/or pi bonds.

-

Identify Functional Groups: Use IR spectroscopy to confirm the presence of an -OH group and the absence of other key functional groups.

-

Assemble the Carbon Skeleton: Use the ¹³C NMR and DEPT data to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

Connect the Fragments: Use the ¹H NMR splitting patterns to deduce the connectivity of the proton-bearing carbons.

-

Propose a Structure: Combine all the spectroscopic data to propose a candidate structure.

-

Assign the IUPAC Name:

-

Identify the longest continuous carbon chain containing the hydroxyl group (the parent chain). For cyclic alcohols, the ring is the parent structure. For phenols, "phenol" is the parent name.[9]

-

Number the parent chain to give the carbon bearing the hydroxyl group the lowest possible number.[10]

-

Name and number all substituents.

-

Assemble the full name in alphabetical order of substituents.

-

Visualized Workflows

Logical Workflow for IUPAC Name Determination of a C12H18O Alcohol

Caption: A flowchart outlining the systematic process for identifying an unknown C12H18O alcohol.

This guide provides a foundational framework for the scientific investigation of C12H18O alcohols. The principles of IUPAC nomenclature, combined with a systematic application of modern analytical techniques, are essential for the accurate identification and characterization of these diverse chemical structures.

References

- 1. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Propofol [webbook.nist.gov]

- 5. Monodeuterated propofol | C12H18O | CID 11805331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trideuterated propofol | C12H18O | CID 11137742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alcohols [colapret.cm.utexas.edu]

The Unheralded Synthesis: A Technical History of 2,2-Dimethyl-4-phenylbutan-1-ol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper delves into the discovery and history of 2,2-dimethyl-4-phenylbutan-1-ol, a molecule whose existence is more a testament to the advancement of synthetic organic chemistry than a landmark discovery in itself. While a definitive historical record of its first synthesis is not prominent in the scientific literature, its molecular architecture points to the revolutionary impact of organometallic chemistry, particularly the Grignard reaction, in the early 20th century. This document provides a plausible historical context for its synthesis, detailed modern experimental protocols, comprehensive quantitative data, and a logical framework for its preparation. The absence of documented biological activity for this specific compound underscores the vastness of unexplored chemical space and the potential for future investigation.

Historical Context: The Dawn of Organometallic Synthesis

The story of this compound is intrinsically linked to the groundbreaking work of French chemist Victor Grignard. Prior to his discovery of the organomagnesium halides in 1900, the formation of carbon-carbon bonds, especially for the creation of sterically hindered structures like the neopentyl group present in this molecule, was a significant challenge for organic chemists.

The advent of the Grignard reaction provided a robust and versatile method for the synthesis of a wide array of alcohols from aldehydes, ketones, and esters. The synthesis of a primary alcohol bearing a quaternary carbon alpha to the hydroxyl group, such as this compound, would have been a logical extension of this powerful new methodology. It is highly probable that this compound was first synthesized in the early to mid-20th century in a laboratory exploring the scope and limitations of the Grignard reaction or similar organometallic transformations like the Barbier or Reformatsky reactions, which also facilitate the formation of carbon-carbon bonds.

While the specific researchers and the exact date of the first synthesis remain obscure, the intellectual framework for its creation was firmly established with the rise of synthetic organic chemistry. The development of spectroscopic techniques in the mid-20th century, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would have been crucial for the definitive characterization of its structure.

Retrosynthetic Analysis and Synthetic Workflow

A logical approach to the synthesis of this compound involves a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The key disconnection is the carbon-carbon bond between the carbon bearing the hydroxyl group and the adjacent quaternary carbon. This leads to a synthetic strategy involving the reaction of a Grignard reagent with an appropriate aldehyde.

The forward synthesis, therefore, involves the preparation of phenethylmagnesium bromide from phenethyl bromide and magnesium metal, followed by its reaction with 2,2-dimethylpropanal (pivalaldehyde).

Experimental Protocols

The following is a detailed experimental protocol for a modern synthesis of this compound.

Materials:

-

Phenethyl bromide (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (catalytic amount)

-

Anhydrous diethyl ether

-

2,2-Dimethylpropanal (pivalaldehyde) (1.1 eq)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

Part A: Preparation of Phenethylmagnesium Bromide

-

All glassware must be oven-dried and assembled hot under an inert atmosphere (nitrogen or argon).

-

To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add magnesium turnings (1.2 eq) and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve phenethyl bromide (1.0 eq) in anhydrous diethyl ether and add it to the addition funnel.

-

Add a small portion of the phenethyl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining phenethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Pivalaldehyde and Workup

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 2,2-dimethylpropanal (1.1 eq) in anhydrous diethyl ether and add it to the addition funnel.

-

Add the pivalaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part C: Purification

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | Not precisely documented |

| Density | Not precisely documented |

| ¹H NMR (CDCl₃, 400 MHz) | Expected chemical shifts (δ, ppm): |

| ~7.35-7.15 (m, 5H, Ar-H) | |

| ~3.45 (s, 2H, -CH₂OH) | |

| ~2.70-2.60 (m, 2H, Ar-CH₂) | |

| ~1.70-1.60 (m, 2H, -CH₂-C(CH₃)₂) | |

| ~0.90 (s, 6H, -C(CH₃)₂) | |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected chemical shifts (δ, ppm): |

| ~142 (Ar-C) | |

| ~128.5 (Ar-CH) | |

| ~128.3 (Ar-CH) | |

| ~125.8 (Ar-CH) | |

| ~71 (-CH₂OH) | |

| ~45 (-CH₂-C(CH₃)₂) | |

| ~38 (-C(CH₃)₂) | |

| ~30 (Ar-CH₂) | |

| ~24 (-C(CH₃)₂) | |

| IR (thin film, cm⁻¹) | Expected characteristic peaks: |

| ~3350 (broad, O-H stretch) | |

| ~3030, 3060 (C-H stretch, aromatic) | |

| ~2960, 2870 (C-H stretch, aliphatic) | |

| ~1605, 1495, 1455 (C=C stretch, aromatic) | |

| ~1050 (C-O stretch) |

Note: The NMR and IR data are predicted based on the structure and data from analogous compounds. Actual experimental values may vary slightly.

Biological Activity and Signaling Pathways

A thorough search of scientific databases reveals no specific documented biological activities or associations with signaling pathways for this compound. This is not uncommon for a simple organic molecule that has not been the subject of targeted pharmacological or biological screening. Its structural motifs, however, including the phenyl and neopentyl groups, are present in various biologically active molecules. The lipophilic nature of the compound suggests it could potentially interact with hydrophobic pockets in proteins or cross biological membranes. Further research would be required to elucidate any potential biological effects.

Conclusion

While the discovery of this compound is not a storied event in the annals of chemistry, its existence is a direct consequence of the revolutionary synthetic methods developed in the early 20th century. Its synthesis is a classic example of the power of the Grignard reaction to construct complex carbon skeletons. This technical guide provides a comprehensive overview of its plausible historical context, a detailed and reproducible synthetic protocol, and expected analytical data. The lack of information on its biological activity presents an opportunity for future research, highlighting the vast potential that lies within the underexplored realms of chemical space.

Potential Biological Activity of Phenylbutan-1-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylbutan-1-ol and its derivatives represent a class of aromatic alcohols with significant potential for biological activity. While research directly focused on this specific scaffold is emerging, the well-documented bioactivities of structurally related phenylalkanols, such as phenylethanol and phenylpropanol derivatives, provide a strong impetus for their investigation. This technical guide synthesizes the current understanding of the potential antimicrobial and anti-inflammatory properties of phenylbutan-1-ol derivatives, drawing parallels from analogous compounds. It provides detailed experimental protocols for assessing these activities and explores the potential signaling pathways that may be modulated. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of molecules.

Introduction

Phenylbutan-1-ol, an aromatic alcohol, possesses a core structure that is amenable to a wide range of chemical modifications. The introduction of various functional groups onto the phenyl ring or modification of the butanol side chain can lead to a diverse library of derivatives with potentially enhanced or novel biological activities. The structural similarity of phenylbutan-1-ol to known bioactive molecules, including phenylpropanoids and phenylethanol derivatives, suggests a high probability of discovering compounds with valuable pharmacological properties. Phenylpropanoids, for instance, are a large class of plant secondary metabolites with well-documented antimicrobial, antioxidant, and anti-inflammatory effects.[1] Similarly, 2-phenylethanol and its derivatives have been shown to exhibit significant antimicrobial and bacteriostatic activities.[2] This guide will explore the extrapolated potential of phenylbutan-1-ol derivatives in these key therapeutic areas.

Potential Biological Activities

Based on the activities of structurally similar compounds, phenylbutan-1-ol derivatives are hypothesized to possess significant antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial activity of aromatic alcohols is often attributed to their ability to disrupt microbial cell membranes.[2] The lipophilic nature of the phenyl group allows for insertion into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. It is anticipated that derivatives of phenylbutan-1-ol could exhibit broad-spectrum activity against a range of microbial pathogens.

-

Antibacterial Activity: Derivatives of the related compound 2-phenylethanol have demonstrated bacteriostatic and bactericidal effects against both Gram-positive and Gram-negative bacteria.[2][3] The efficacy of these compounds often correlates with their ability to bind to and disrupt the bacterial membrane.[2]

-

Antifungal Activity: Phenylpropanoids and their derivatives are known to possess antifungal properties.[1] It is plausible that phenylbutan-1-ol derivatives could also inhibit the growth of pathogenic fungi, such as Candida albicans.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Phenylpropanoids found in essential oils have been extensively studied for their anti-inflammatory effects.[4] These compounds can modulate various signaling pathways involved in the inflammatory response.

-

Inhibition of Inflammatory Mediators: Cinnamaldehyde, a phenylpropanoid, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells.[4] It is plausible that certain phenylbutan-1-ol derivatives could exert similar inhibitory effects on these key inflammatory mediators.

-

Modulation of Cytokine Production: Anti-inflammatory compounds often act by suppressing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and promoting the production of anti-inflammatory cytokines.

Quantitative Data on Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activities of selected phenylethanol and phenylpropanoid derivatives. This data serves as a benchmark for the potential efficacy of novel phenylbutan-1-ol derivatives.

| Compound Class | Derivative Example | Biological Activity | Assay | Result (IC50/MIC) | Reference |

| Phenylpropanoids | 2'-Hydroxycinnamaldehyde | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | IC50: 8 mM | [5] |

| Phenylpropanoids | 2'-Hydroxycinnamaldehyde | Anti-inflammatory | NF-kB transcriptional activity | IC50: 22 mM | [5] |

| Phenylpropanoids | Cinnamaldehyde | Anti-inflammatory | PGE2 production in RAW 264.7 cells | 65% inhibition at 10 µg/mL | [4] |

| Phenylethanols | 2-Phenylethanol | Bacteriostatic | Growth of E. coli | Effective at 12–16 mM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial and anti-inflammatory activities of phenylbutan-1-ol derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (phenylbutan-1-ol derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth and solvent)

-

Resazurin solution (for viability indication)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive and negative controls on each plate.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of microbial growth.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (phenylbutan-1-ol derivative)

-

Griess Reagent (for NO measurement)

-

MTT or other viability assay reagents

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a non-stimulated control and a vehicle control.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualization of Workflows and Pathways

Experimental Workflow

Potential Signaling Pathway: NF-κB Inhibition

A plausible mechanism for the anti-inflammatory activity of phenylbutan-1-ol derivatives is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Conclusion

While direct experimental evidence for the biological activities of phenylbutan-1-ol derivatives is currently limited in the public domain, the extensive research on structurally related phenylalkanols provides a strong foundation for their investigation as potential antimicrobial and anti-inflammatory agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, and the established in vitro and in vivo models described in this guide offer a clear path for their biological evaluation. Future research focused on synthesizing and screening derivatives of phenylbutan-1-ol is highly warranted and holds the promise of discovering novel therapeutic leads. This technical guide provides the necessary framework for initiating such a research program.

References

- 1. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 2,2-Dimethyl-4-phenylbutan-1-ol: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-phenylbutan-1-ol is a primary alcohol with a neopentyl-like scaffold and a phenylpropyl substituent. This unique structural arrangement imparts specific chemical properties that are of interest in medicinal chemistry and materials science. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control in various research and development applications. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound and a hypothetical protocol for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with the known spectral data of its constitutional isomer, 2-methyl-4-phenyl-2-butanol.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.15 | m | 5H | Ar-H |

| ~ 3.30 | s | 2H | CH ₂-OH |

| ~ 2.60 | t | 2H | Ph-CH ₂ |

| ~ 1.65 | t | 2H | Ph-CH₂-CH ₂ |

| ~ 0.90 | s | 6H | C(CH ₃)₂ |

| ~ 1.50 (variable) | br s | 1H | OH |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 142.0 | Quaternary | Ar-C (ipso) |

| ~ 128.5 | Tertiary | Ar-C H (ortho, meta) |

| ~ 126.0 | Tertiary | Ar-C H (para) |

| ~ 70.0 | Primary | C H₂-OH |

| ~ 45.0 | Secondary | Ph-C H₂ |

| ~ 35.0 | Quaternary | C (CH₃)₂ |

| ~ 30.0 | Secondary | Ph-CH₂-C H₂ |

| ~ 24.0 | Primary | C(C H₃)₂ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Strong, Broad | O-H stretch (alcohol) |

| ~ 3080, 3060, 3030 | Medium | C-H stretch (aromatic) |

| ~ 2950, 2870 | Strong | C-H stretch (aliphatic) |

| ~ 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| ~ 1050 | Strong | C-O stretch (primary alcohol) |

| ~ 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 160 | Low | [M - H₂O]⁺ |

| 147 | Moderate | [M - CH₂OH]⁺ |

| 105 | Strong | [C₈H₉]⁺ (phenylethyl cation) |

| 91 | Very Strong | [C₇H₇]⁺ (tropylium ion) |

| 57 | Strong | [C₄H₉]⁺ (tert-butyl cation) |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the Grignard reaction between 3-phenylpropylmagnesium bromide and pivalaldehyde, followed by an aqueous workup.

Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine and gently heat under nitrogen to activate the magnesium. Allow the flask to cool and add anhydrous diethyl ether. Add a solution of 3-phenylpropyl bromide (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of pivalaldehyde (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Aqueous Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Experimental Protocol: Spectroscopic Characterization

-

¹H and ¹³C NMR Spectroscopy: Prepare a solution of the purified product in deuterated chloroform (CDCl₃). Record the ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Infrared Spectroscopy: Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the purified product using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).

Logical Workflow for Characterization

Caption: Workflow for the spectroscopic characterization of the final product.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,2-dimethyl-4-phenylbutan-1-ol, a primary alcohol with potential applications in medicinal chemistry and fragrance development. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation.

Introduction

The Grignard reaction is a fundamental organometallic reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] This reaction is widely employed in organic synthesis to construct complex carbon skeletons. For the synthesis of the primary alcohol this compound, the proposed and most logical Grignard approach involves the reaction of phenethylmagnesium bromide with the sterically hindered aldehyde, 2,2-dimethylpropanal (pivaldehyde).

Reaction Scheme

The overall reaction is depicted below:

-

Step 1: Formation of the Grignard Reagent (Phenethylmagnesium Bromide) 2-Phenylethyl bromide reacts with magnesium metal in an anhydrous ether solvent to form phenethylmagnesium bromide.

-

Step 2: Grignard Reaction with Pivaldehyde The prepared phenethylmagnesium bromide is then reacted with 2,2-dimethylpropanal. The nucleophilic phenethyl group attacks the electrophilic carbonyl carbon of the aldehyde.

-

Step 3: Acidic Workup The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent acidic workup step to yield the final product, this compound.

Experimental Protocols

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Magnesium turnings | Mg | 24.31 | 1.22 g (50.0 mmol) | 99.8% |

| 2-Phenylethyl bromide | C₈H₉Br | 185.06 | 7.40 g (40.0 mmol) | 98% |

| 2,2-Dimethylpropanal (Pivaldehyde) | C₅H₁₀O | 86.13 | 3.45 g (40.0 mmol) | 97% |

| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~150 mL | ACS grade, dried |

| Iodine (I₂) | I₂ | 253.81 | 1 small crystal | ACS grade |

| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | ~100 mL | |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (e.g., 1 M aq.) | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel (500 mL)

-

Standard laboratory glassware

Detailed Experimental Procedure

Part A: Preparation of Phenethylmagnesium Bromide (Grignard Reagent)

-

Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions. A calcium chloride drying tube should be placed on top of the reflux condenser.

-

Initiation of Grignard Formation: Place the magnesium turnings (1.22 g, 50.0 mmol) and a magnetic stir bar in the three-necked flask. Add a small crystal of iodine to activate the magnesium surface.

-

Reactant Addition: In the dropping funnel, prepare a solution of 2-phenylethyl bromide (7.40 g, 40.0 mmol) in 50 mL of anhydrous diethyl ether.

-

Reaction Initiation: Add approximately 5-10 mL of the 2-phenylethyl bromide solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a small amount of pre-formed Grignard reagent if available. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often with spontaneous refluxing of the ether.

-

Completion of Grignard Formation: Once the reaction has initiated, add the remaining 2-phenylethyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear as a dark, grayish-brown mixture.

Part B: Reaction with 2,2-Dimethylpropanal and Work-up

-

Cooling: Cool the freshly prepared phenethylmagnesium bromide solution to 0 °C using an ice bath.

-

Aldehyde Addition: Dissolve 2,2-dimethylpropanal (3.45 g, 40.0 mmol) in 20 mL of anhydrous diethyl ether and add this solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Cool the reaction mixture again to 0 °C and slowly add 100 mL of a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide. This should be done carefully as it is an exothermic process.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

Part C: Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Theoretical Yield (g) |

| 2-Phenylethyl bromide | C₈H₉Br | 185.06 | 40.0 | - |

| Magnesium | Mg | 24.31 | 50.0 | - |

| 2,2-Dimethylpropanal | C₅H₁₀O | 86.13 | 40.0 | - |

| This compound | C₁₂H₁₈O | 178.27 | 40.0 | 7.13 |

Table 2: Predicted Spectroscopic Data for this compound

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | ~7.32 - 7.15 | m | 5H | Ar-H |

| CH₂-Ar | ~2.65 | t | 2H | Ph-CH ₂- |

| CH₂-C(CH₃)₂ | ~1.65 | t | 2H | -CH ₂-C(CH₃)₂- |

| CH₂-OH | ~3.30 | s | 2H | -CH ₂-OH |

| C(CH₃)₂ | ~0.90 | s | 6H | -C(CH ₃)₂- |

| OH | Variable | br s | 1H | -OH |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Aromatic C (quaternary) | ~142.5 | Ar-C |

| Aromatic CH | ~128.4, ~128.3, ~125.7 | Ar-CH |

| C H₂-OH | ~70.0 | |

| C (CH₃)₂ | ~35.0 | |

| Ph-C H₂ | ~30.0 | |

| -C H₂-C(CH₃)₂ | ~40.0 | |

| -C(C H₃)₂ | ~24.0 |

Mandatory Visualizations

Diagram 1: Synthesis Pathway of this compound

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

Asymmetric Synthesis of Chiral Phenylbutanol Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral phenylbutanol compounds are valuable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide range of therapeutic agents. Their specific stereochemistry is often crucial for biological activity and selectivity. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of various chiral phenylbutanol isomers, including 1-phenyl-1-butanol, 2-phenyl-2-butanol, and 4-phenyl-2-butanol. The methods described herein utilize both chemical and biocatalytic approaches, offering a range of options to suit different research and development needs.

Methods Overview

The asymmetric synthesis of chiral phenylbutanols can be broadly categorized into three main strategies:

-

Enantioselective Reduction of Prochiral Ketones: This is a widely used approach where a prochiral ketone, such as butyrophenone or 4-phenyl-2-butanone, is reduced to the corresponding chiral alcohol using a chiral catalyst.

-

Enantioselective Alkylation of Aldehydes: This method involves the addition of an alkyl group to an aldehyde in the presence of a chiral catalyst or ligand to create a new stereocenter.

-

Biocatalysis: This approach utilizes enzymes or whole-cell systems to perform highly selective reductions or other transformations, often under mild and environmentally friendly conditions.

This document will detail specific protocols for each of these strategies.

Data Presentation: Comparison of Asymmetric Synthesis Methods

The following tables summarize the quantitative data for the different asymmetric synthesis methods described in the experimental protocols section.

Table 1: Asymmetric Synthesis of (R)-1-Phenyl-1-butanol

| Method | Catalyst/Reagent | Precursor | Yield (%) | ee (%) | Key Reaction Conditions |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Butyrophenone | 97 | 91 | BH3·SMe2, THF, 65°C |

Table 2: Asymmetric Synthesis of Chiral 2-Phenyl-2-butanol

| Method | Catalyst/Reagent | Precursor | Yield (%) | ee (%) | Key Reaction Conditions |

| Grignard Reaction | EtMgBr / Chiral Ligand | Acetophenone | Good | 33 | Optically active solvent/ligand |

Table 3: Asymmetric Synthesis of (S)-4-Phenyl-2-butanol

| Method | Catalyst/Reagent | Precursor | Yield (%) | ee (%) | Key Reaction Conditions |

| Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(R,R)-Ts-DPEN] | 4-Phenyl-2-butanone | Moderate | >91 | HCOOH/Et3N, DMF |

| Biocatalysis | Saccharomyces cerevisiae | 4-Phenyl-2-butanone | High | >99 | Aqueous media, ambient temp. |

Experimental Protocols

Protocol 1: Asymmetric Reduction of Butyrophenone via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of butyrophenone to (R)-1-phenyl-1-butanol using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.[1]

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (20 mol%)[2]

-

Butyrophenone

-

Borane-dimethyl sulfide complex (BH3·SMe2)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (20 mol%) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (1.2 equivalents) to the catalyst solution. Stir the mixture at 0°C for 15 minutes.

-

In a separate flask, prepare a solution of butyrophenone (1.0 equivalent) in anhydrous THF.

-

Slowly add the butyrophenone solution to the catalyst-borane mixture at 0°C.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 65°C. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0°C and slowly quench by the addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NH4Cl.

-

Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-1-phenyl-1-butanol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Ethylation of Acetophenone via Chiral Ligand-Mediated Grignard Reaction

This protocol outlines a general procedure for the asymmetric addition of an ethyl Grignard reagent to acetophenone to produce chiral 2-phenyl-2-butanol, mediated by a chiral ligand.[3]

Materials:

-

Acetophenone

-

Ethylmagnesium bromide (EtMgBr) solution in diethyl ether

-

Chiral ligand (e.g., a derivative of a chiral amino alcohol)

-

Anhydrous diethyl ether or other suitable anhydrous solvent

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add the chiral ligand (typically 5-20 mol%) and dissolve it in anhydrous diethyl ether.

-

Cool the solution to the desired temperature (e.g., -78°C).

-

Slowly add the ethylmagnesium bromide solution (typically 1.1-1.5 equivalents) to the chiral ligand solution. Stir the mixture for 30-60 minutes to allow for complex formation.

-

In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether.

-

Slowly add the acetophenone solution to the Grignard reagent-ligand complex at the same low temperature.

-

Stir the reaction mixture at this temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl at low temperature.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield chiral 2-phenyl-2-butanol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 3: Asymmetric Transfer Hydrogenation of 4-Phenyl-2-butanone

This protocol describes the asymmetric transfer hydrogenation of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol using a Ru(II) catalyst.[4][5]

Materials:

-

RuCl(p-cymene)[(R,R)-Ts-DPEN] (catalyst)

-

4-Phenyl-2-butanone

-

Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a nitrogen-purged flask, dissolve the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst (typically 0.5-2 mol%) in anhydrous DMF.

-

Add the formic acid/triethylamine azeotrope to the catalyst solution.

-

Add 4-phenyl-2-butanone (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain (S)-4-phenyl-2-butanol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 4: Biocatalytic Reduction of 4-Phenyl-2-butanone using Saccharomyces cerevisiae

This protocol details the whole-cell biocatalytic reduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol using baker's yeast (Saccharomyces cerevisiae).[6]

Materials:

-

Saccharomyces cerevisiae (baker's yeast)

-

4-Phenyl-2-butanone

-

Glucose (or other sugar source)

-

Water (or buffer solution, e.g., phosphate buffer pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a flask, suspend Saccharomyces cerevisiae (e.g., 10 g) in water or buffer (e.g., 100 mL).

-

Add glucose (e.g., 5 g) to the yeast suspension and stir at room temperature for about 30 minutes to activate the yeast.

-

Add 4-phenyl-2-butanone (e.g., 1 mmol) to the activated yeast suspension. The substrate can be added neat or as a solution in a minimal amount of a water-miscible solvent like ethanol.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking for 24-48 hours. Monitor the reaction progress by GC analysis of small aliquots.

-

Upon completion, centrifuge the reaction mixture to pellet the yeast cells.

-

Extract the supernatant with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain (S)-4-phenyl-2-butanol.

-

Determine the enantiomeric excess by chiral GC analysis.

Visualizations

General Workflow for Asymmetric Synthesis

Caption: General workflow for the asymmetric synthesis of chiral phenylbutanols.

Comparison of Catalytic Approaches

Caption: Comparison of different catalytic approaches for asymmetric synthesis.

CBS Reduction Mechanism Overview

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

Application Notes and Protocols: 2,2-Dimethyl-4-phenylbutan-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-phenylbutan-1-ol is a versatile, yet under-explored building block in the field of organic synthesis. Its unique structural features, including a neopentyl alcohol moiety and a phenylpropyl backbone, offer intriguing possibilities for the construction of complex molecular architectures. The gem-dimethyl group provides steric hindrance that can influence reaction selectivity and metabolic stability, a desirable trait in drug design. The primary alcohol functionality serves as a key handle for a variety of chemical transformations, including oxidation to aldehydes and carboxylic acids, and conversion to amines, esters, and ethers. This document provides an overview of the potential applications of this compound in organic synthesis, with a focus on its utility in the development of novel therapeutic agents. While direct examples of its incorporation into active pharmaceutical ingredients (APIs) are not prevalent in the current literature, its structural motifs are present in various biologically active compounds. This report outlines synthetic strategies and detailed protocols for key transformations of this building block, based on established methodologies for analogous structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.[1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| CAS Number | 15732-85-1 |

| Appearance | Inquire with supplier |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Soluble in organic solvents |

Applications in Organic Synthesis

This compound can serve as a precursor to a range of functionalized molecules, making it a valuable starting material for synthetic campaigns.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2,2-dimethyl-4-phenylbutanal, or further to the carboxylic acid, 2,2-dimethyl-4-phenylbutanoic acid. These derivatives are valuable intermediates for various C-C and C-N bond-forming reactions.

-

2,2-Dimethyl-4-phenylbutanal can be utilized in reactions such as Wittig olefination, aldol condensation, and reductive amination to introduce further complexity.

-

2,2-Dimethyl-4-phenylbutanoic acid can be converted to esters, amides, and acid chlorides, which are key functional groups in many biologically active molecules.[2][3] Phenylbutyric acid derivatives, for instance, have shown a range of biological activities, including roles as histone deacetylase (HDAC) inhibitors and chemical chaperones.[4][5]

Synthesis of Chiral Amines

The synthesis of chiral amines from alcohols is a critical transformation in the pharmaceutical industry, as a vast number of APIs contain stereogenic amine centers. While no direct examples using this compound were found, enzymatic cascade reactions have been successfully employed for the conversion of the related racemic 4-phenyl-2-butanol into either the (S)- or (R)-amine with high enantioselectivity. A similar biocatalytic approach could potentially be developed for this compound.

Experimental Protocols

The following protocols are representative methods for the transformation of primary alcohols and are adaptable for this compound.

Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde (Swern Oxidation)

This protocol describes a general procedure for the Swern oxidation, which is a mild method for converting primary alcohols to aldehydes with minimal over-oxidation.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

This compound

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add DMSO (2.2 eq) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,2-dimethyl-4-phenylbutanal.

Protocol 2: Oxidation of a Primary Alcohol to a Carboxylic Acid (Jones Oxidation)

This protocol provides a general method for the oxidation of a primary alcohol to a carboxylic acid using Jones reagent.

Materials:

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

This compound

-

Standard laboratory glassware

Procedure:

-

Prepare the Jones reagent by dissolving chromium trioxide (1.0 eq) in concentrated sulfuric acid (1.0 eq), then cautiously diluting with water.

-

Dissolve this compound (1.0 eq) in acetone in a flask equipped with a stirrer and cool in an ice bath.

-

Add the Jones reagent dropwise to the alcohol solution until a persistent orange color is observed.

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding isopropanol until the orange color disappears.

-

Dilute the mixture with water and extract the product with ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2,2-dimethyl-4-phenylbutanoic acid.

Logical Workflow for Utilizing this compound

The following diagram illustrates a potential synthetic workflow starting from this compound.

Caption: Potential synthetic transformations of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of published research directly linking derivatives of this compound to specific signaling pathways or demonstrating their biological activity. However, the structurally related compound, 4-phenylbutyric acid (4-PBA), is a well-studied molecule with known effects on cellular processes. 4-PBA acts as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and also functions as a histone deacetylase (HDAC) inhibitor.[4][5] These activities of 4-PBA are implicated in a variety of diseases, including cancer and neurodegenerative disorders.[4][5] It is plausible that derivatives of 2,2-dimethyl-4-phenylbutanoic acid could exhibit similar biological activities, and this represents a promising area for future research.

The following diagram illustrates the known signaling pathways influenced by the related compound, 4-phenylbutyric acid.

Caption: Known biological activities of the analogous compound 4-phenylbutyric acid.

Conclusion

This compound represents a building block with significant potential for applications in organic synthesis and drug discovery. While its direct use in the synthesis of APIs is not yet well-documented, its structural features and the reactivity of its primary alcohol group make it an attractive starting material for the creation of diverse molecular libraries. The protocols and synthetic strategies outlined in this document provide a foundation for researchers to explore the utility of this compound. Further investigation into the biological activities of its derivatives is warranted, particularly given the known therapeutic effects of structurally related molecules.

References

- 1. This compound | C12H18O | CID 59141048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4374-44-1|2,2-Dimethyl-4-phenylbutanoic acid|BLD Pharm [bldpharm.com]

- 3. 2,2-Dimethyl-4-phenylbutanoic acid | C12H16O2 | CID 12473719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic treatment of 4-phenylbutyric acid ameliorates cognitive impairment after focal cerebral ischemia/ reperfusion injury in rats - Indian Journal of Physiology and Pharmacology [ijpp.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2,2-Dimethyl-4-phenylbutan-1-ol

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 2,2-Dimethyl-4-phenylbutan-1-ol, an important intermediate in pharmaceutical synthesis. The described protocol is designed for researchers, scientists, and drug development professionals requiring an accurate and reproducible method to assess the purity of this compound and to identify and quantify any related impurities. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides comprehensive experimental protocols, system suitability parameters, and a sample data presentation.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can carry over to the final drug product, potentially affecting its safety and efficacy. Therefore, a reliable analytical method for purity assessment is essential for quality control throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for this application.[1][2] This application note presents a validated HPLC method for the purity analysis of this compound.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of non-polar compounds like this compound.[3][4]

-

Mobile Phase A: HPLC-grade water

-

Mobile Phase B: HPLC-grade acetonitrile

-

Diluent: Acetonitrile/Water (50:50, v/v)

-

Reference Standard: this compound of known purity (e.g., >99.5%)

-

Sample: this compound to be analyzed

Preparation of Solutions

-

Reference Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Spiked Sample Solution (for specificity): Prepare a sample solution as described above and spike it with known impurities or related compounds at a concentration of approximately 0.1% of the main analyte concentration.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | 210 nm |

| Run Time | 30 minutes |

System Suitability Testing (SST)